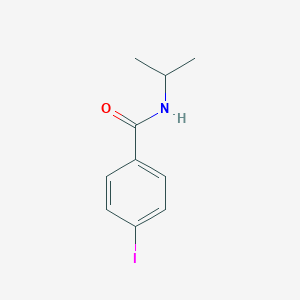

4-Iodo-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCJCULDBSFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo N Isopropylbenzamide and Its Analogues

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage in 4-Iodo-N-isopropylbenzamide remain fundamental in organic synthesis. These techniques are well-established and widely utilized.

Amidation via Acyl Chlorides: Reaction of 4-Iodobenzoyl Chloride with Isopropylamine (B41738)

A primary and straightforward method for synthesizing this compound is the reaction of 4-iodobenzoyl chloride with isopropylamine. shu.ac.uknih.govmdpi.com This nucleophilic acyl substitution is typically conducted in a suitable solvent, such as dichloromethane, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govmdpi.comgoogle.com The reaction is generally performed at a low temperature, such as 0 °C, to control the reaction's exothermicity, and then allowed to proceed to completion at room temperature. nih.govmdpi.comgoogle.com This method is known for its high efficiency, often resulting in excellent yields of the desired amide product. For instance, a reported synthesis using this approach yielded this compound as a white amorphous solid in 88% yield. shu.ac.uk Similarly, variations of this procedure for related iodobenzamides have reported yields as high as 97%. nih.gov

Table 1: Synthesis of N-Isopropylbenzamide Derivatives via Acyl Chloride Route

| Starting Acyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzoyl chloride | Isopropylamine | Not specified | Not specified | 88 | shu.ac.uk |

| 2-Iodobenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 97 | nih.gov |

| 2-Iodo-4-methylbenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 97 | nih.gov |

| 5-Bromo-2-iodobenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 96 | nih.govmdpi.com |

| 2-Iodo-3-methylbenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 94 | mdpi.com |

Transamidation Approaches Utilizing N-Acyl Glutarimides

A more contemporary approach involves the transamidation of N-acyl glutarimides. rsc.orgnsf.gov This metal-free method leverages the twisted amide bond within the N-acyl glutarimide, which weakens the typical amide resonance and renders the acyl group susceptible to nucleophilic attack by an amine. rsc.orgrsc.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. rsc.orgrsc.org The high reactivity of N-acyl-glutarimides is attributed to both steric and electronic activation of the amide bond. rsc.org This strategy is particularly useful for synthesizing amides where traditional methods might be problematic due to sensitive functional groups. rsc.org Studies have shown that N-acyl-glutarimides can be effectively used in acyl-transfer reactions, establishing them as stable and reactive reagents. rsc.orgacs.orgnih.gov

Benzotriazole-Mediated Amide Synthesis Pathways

Benzotriazole (B28993) derivatives serve as effective acyl transfer agents in the synthesis of amides. tubitak.gov.trgsconlinepress.comresearchgate.net In this methodology, a carboxylic acid is first activated with a benzotriazole-based reagent to form an N-acylbenzotriazole. This intermediate then readily reacts with an amine, such as isopropylamine, to furnish the corresponding amide. This approach is valued for its mild reaction conditions and the ease of handling of the benzotriazole reagents. tubitak.gov.tr The use of benzotriazole as a leaving group facilitates the amide bond formation. This method has been successfully applied to the synthesis of a wide array of amides, including those with complex structures. nih.gov

Advanced Catalytic Routes

Modern organic synthesis increasingly relies on catalytic methods to forge new chemical bonds with high efficiency and selectivity. The formation of the carbon-nitrogen bond in this compound and its analogs can be achieved through such advanced catalytic protocols.

Cobalt(III)-Catalyzed C-H Amidation Protocols for Carbon-Nitrogen Bond Formation

High-valent cobalt catalysis has emerged as a powerful tool for C-H functionalization, including the formation of C-N bonds. shu.ac.uk Cobalt(III)-catalyzed C-H amidation allows for the direct formation of an amide bond on an aromatic ring, starting from a benzamide (B126) substrate. shu.ac.uk This method offers an atom-economical approach by avoiding the need for pre-functionalized starting materials. The use of more environmentally friendly and cost-effective 3d-transition metals like cobalt is a significant advantage. shu.ac.uk These reactions often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net While specific examples for this compound are not detailed, the general methodology has been successfully applied to a range of benzamide substrates. shu.ac.uk

Palladium-Catalyzed Aminocarbonylation Reactions of Aryl Halides

Palladium-catalyzed aminocarbonylation is a highly effective method for the synthesis of carboxamides from aryl halides. nih.govmdpi.com This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst. nih.govcore.ac.ukmdpi.com For the synthesis of this compound, 1-iodo-4-nitrobenzene (B147127) could be reacted with isopropylamine and carbon monoxide. This process allows for the direct introduction of the N-isopropylcarboxamide group onto the aromatic ring. The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be optimized to achieve high yields and selectivity. nih.govnih.gov This methodology is valued for its broad applicability to a wide range of aryl halides and amines. nih.govmdpi.com

Green Chemistry and Industrial Scale Synthesis Utilizing Lewis Acid Catalysts

The industrial-scale synthesis of benzamides, including this compound, increasingly focuses on green chemistry principles to minimize environmental impact and enhance efficiency. A key approach in this endeavor is the use of Lewis acid catalysts. While specific large-scale industrial methods for this compound are not extensively detailed in publicly available literature, general principles of Lewis acid-catalyzed benzamide synthesis are well-established and applicable.

Lewis acids such as bismuth(III) triflate are recognized for their efficiency in promoting various organic transformations, including the formation of C-N bonds in annulation reactions of 2-amino N-arylbenzamides. rsc.orgrsc.org These catalysts are versatile and can be effective in one-pot multicomponent reactions, which are advantageous for industrial applications due to their efficiency and reduction of waste from intermediate purification steps. rsc.org For instance, the synthesis of N-pyridinyl benzamides has been achieved using Fe2Ni-BDC bimetallic metal-organic frameworks as heterogeneous catalysts, which can be recovered and reused, aligning with green chemistry goals. mdpi.com

Patented industrial methods for N-isopropylbenzamide, a closely related compound, utilize immobilized Lewis acidic ionic liquids on diatomite earth under ultrasonic irradiation. This approach offers significant advantages, including catalyst reusability and reduced reaction times, thereby minimizing waste and improving energy efficiency compared to traditional methods that use stoichiometric dehydrating agents. The direct amidation of carboxylic acids and amines is another area where Lewis acid catalysis is pivotal. Boronic acid catalysts, for example, have been explored for their ability to facilitate amide bond formation under milder conditions. science.gov

The general procedure for synthesizing N-substituted benzamides often involves the reaction of a benzoyl chloride with an appropriate amine. mdpi.comshu.ac.uk In the case of this compound, this would involve reacting 4-iodobenzoyl chloride with isopropylamine. Lewis acid catalysis can be employed to enhance the rate and selectivity of such reactions, particularly in large-scale settings.

Table 1: Lewis Acid Catalysts in Benzamide Synthesis

| Catalyst Type | Example | Application | Green Chemistry Aspects |

| Metal Triflates | Bismuth(III) triflate | Annulation reactions for C-N bond formation rsc.orgrsc.org | High efficiency, potential for one-pot synthesis rsc.org |

| Metal-Organic Frameworks | Fe2Ni-BDC | Heterogeneous catalysis for N-pyridinyl benzamide synthesis mdpi.com | Catalyst is recoverable and reusable mdpi.com |

| Immobilized Ionic Liquids | Lewis acidic ionic liquids on diatomite earth | Industrial synthesis of N-isopropylbenzamide | Catalyst reusability, reduced waste, energy efficiency |

| Boronic Acids | N/A | Direct amidation of carboxylic acids and amines science.gov | Milder reaction conditions |

Derivatization and Analogue Synthesis

The derivatization of the this compound scaffold is crucial for tuning its chemical and biological properties. This includes the introduction of various functional groups onto the benzene (B151609) ring and the transformation of the iodo-group into a hypervalent iodine center.

The synthesis of functionalized iodobenzamides can be achieved through several routes, often starting from a substituted benzoyl chloride which is then reacted with isopropylamine. The general procedure involves adding the amine to a stirred mixture of the corresponding iodobenzoyl chloride and a base like triethylamine in a solvent such as dichloromethane. mdpi.com

Methyl-substituted iodobenzamides : 2-Iodo-N-isopropyl-3-methylbenzamide, 2-Iodo-N-isopropyl-4-methylbenzamide, and 2-Iodo-N-isopropyl-5-methylbenzamide have been synthesized from their respective 2-iodo-methylbenzoyl chlorides and isopropylamine with high yields (94-97%). mdpi.com

Bromo-substituted iodobenzamides : The synthesis of 5-Bromo-2-iodo-N-isopropylbenzamide has been reported with a 96% yield by reacting 5-bromo-2-iodobenzoyl chloride with isopropylamine. mdpi.com The compound 3-Bromo-N-(2-hydroxy-1-methylethyl)-4-iodobenzamide has also been prepared, indicating the feasibility of introducing bromine alongside the iodine atom. chemicalbook.com

Methoxy-substituted iodobenzamides : 2-Iodo-N-isopropyl-5-methoxybenzamide is a notable derivative developed as a highly reactive and environmentally benign catalyst for alcohol oxidation. mdpi.com Its synthesis involves the reaction of 2-iodo-5-methoxybenzoyl chloride with isopropylamine. google.com This compound's reactivity in oxidation reactions is enhanced compared to the unsubstituted N-isopropyl-2-iodobenzamide. researchgate.net

Table 2: Examples of Synthesized Functionalized Iodobenzamides

| Compound Name | Substituent(s) | Starting Materials | Reported Yield | Reference |

| 2-Iodo-N-isopropyl-3-methylbenzamide | 3-Methyl | 2-Iodo-3-methylbenzoyl chloride, Isopropylamine | 94% | mdpi.com |

| 2-Iodo-N-isopropyl-4-methylbenzamide | 4-Methyl | 2-Iodo-4-methylbenzoyl chloride, Isopropylamine | 97% | mdpi.com |

| 2-Iodo-N-isopropyl-5-methylbenzamide | 5-Methyl | 2-Iodo-5-methylbenzoyl chloride, Isopropylamine | 96% | mdpi.com |

| 5-Bromo-2-iodo-N-isopropylbenzamide | 5-Bromo | 5-Bromo-2-iodobenzoyl chloride, Isopropylamine | 96% | mdpi.com |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | 5-Methoxy | 2-Iodo-5-methoxybenzoyl chloride, Isopropylamine | - | google.com |

Synthesis of Hypervalent Iodine Heterocycles from Iodobenzamides

Iodobenzamides, particularly 2-iodobenzamides, are valuable precursors for the synthesis of hypervalent iodine heterocycles, such as benziodazoles and benziodazolones. These compounds are of interest due to their applications as oxidizing agents and in various organic transformations.

The general method for preparing these heterocycles involves the oxidation of the 2-iodobenzamide (B1293540) derivative. For example, benziodazoles can be prepared by treating 2-iodobenzamide derivatives with suitable oxidants under mild conditions. cardiff.ac.uk A specific example is the preparation of a bicyclic benziodazole by the oxidation of 2-iodo-N,N'-diisopropylisophthalamide with m-chloroperoxybenzoic acid (m-CPBA). cardiff.ac.uk This bicyclic compound was found to be a stable solid with good solubility in common organic solvents. cardiff.ac.uk

Similarly, benziodazolones can be synthesized by the reaction of iodobenzamides with m-CPBA in acetonitrile (B52724) at room temperature. prepchem.com These nitrogen analogs of the more common benziodoxolones allow for fine-tuning of reactivity by modifying the substituent on the nitrogen atom. prepchem.comacs.org The oxidation of 2-iodobenzamides with potassium bromate (B103136) (KBrO3) can also lead to the formation of chiral I(V) reagents. beilstein-journals.org

The resulting hypervalent iodine heterocycles can be used in subsequent reactions. For instance, the bicyclic benziodazole mentioned above can be used as a reagent for the coupling of carboxylic acids with alcohols or amines to form esters or amides. cardiff.ac.uk

Radiolabeling Approaches for Iodinated Benzamide Ligands

Iodinated benzamides are important ligands for the development of radiopharmaceuticals for imaging and therapy, particularly for melanoma and dopamine (B1211576) D2 receptors. science.govchemicalbook.comacs.orgresearchgate.net Various radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, can be incorporated into these molecules. shu.ac.uk

A common method for radioiodination is through an iododestannylation reaction. This involves synthesizing a tributyltin precursor of the benzamide, which is then reacted with a radioiodide source in the presence of an oxidizing agent like chloramine-T. chemicalbook.com This method has been used to prepare [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide with high radiochemical yield and specific activity. chemicalbook.com Similarly, the synthesis of 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide from a tri-butylstannyl precursor has been reported.

Another approach is halogen exchange, where a bromo-substituted benzamide is used as a precursor. The bromine atom is replaced by a radioiodine isotope, often at high temperatures and sometimes with the aid of a copper catalyst. shu.ac.uk For example, [¹²⁵I]IYM, a dopamine D2 receptor ligand, was synthesized via a halogen exchange reaction. acs.org

Direct electrophilic radioiodination is also possible, where the radioiodide is oxidized to an electrophilic species (I⁺) that then substitutes a hydrogen atom on an activated aromatic ring. chemicalbook.com This method, however, may require harsh conditions that are not suitable for all substrates. chemicalbook.com The choice of radiolabeling method depends on the specific substrate, the desired radioisotope, and the required specific activity of the final radioligand. shu.ac.ukresearchgate.net

Table 3: Radiolabeling Methods for Iodinated Benzamide Ligands

| Method | Precursor | Reagents | Application Example | Reference |

| Iododestannylation | Aryltributyltin benzamide | Radioiodide, Oxidizing agent (e.g., Chloramine-T) | [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide chemicalbook.com | chemicalbook.com |

| Halogen Exchange | Bromo-substituted benzamide | Radioiodide, often with heat and/or catalyst (e.g., Cu) | [¹²⁵I]IYM acs.org | shu.ac.ukacs.org |

| Electrophilic Substitution | Activated aromatic ring | Radioiodide, Oxidizing agent | General method for radioiodination chemicalbook.com | chemicalbook.com |

Mechanistic Investigations of Reactions Involving 4 Iodo N Isopropylbenzamide

Computational Elucidation of Reaction Mechanisms (e.g., DFT Studies on C-H Amidation)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring reaction mechanisms at a molecular level. DFT calculations have been employed to elucidate the intricacies of transition metal-catalyzed reactions, such as Cobalt(III)-catalyzed C-H amidation, a process for which 4-Iodo-N-isopropylbenzamide and related aryl amides are relevant substrates. shu.ac.uk

Recent DFT computational mechanistic studies have also supported pathways involving nucleophilic attack at an acyl carbon in related systems, highlighting the utility of these methods in predicting reaction outcomes.

Analysis of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including benzamides. libretexts.org This pathway is central to the synthesis of this compound itself and is implicated in its subsequent reactions. The general mechanism proceeds via a two-step addition-elimination process. libretexts.orgyoutube.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl pi bond is reformed as a leaving group is expelled. libretexts.org

The synthesis of N-substituted iodobenzamides, such as 2-Iodo-N-isopropylbenzamide, is typically achieved through a standard nucleophilic acyl substitution reaction. mdpi.com In this procedure, an appropriate iodobenzoyl chloride is treated with an amine (e.g., isopropylamine) in the presence of a base like triethylamine (B128534). The amine acts as the nucleophile, attacking the acyl chloride, with the chloride ion serving as the leaving group. mdpi.com

Furthermore, derivatives of iodobenzamides are involved in reactions where nucleophilic acyl substitution is a key mechanistic feature. For instance, in the esterification of alcohols using benziodazolone reagents (which can be synthesized from 2-iodo-N-isopropylbenzamide), a proposed mechanism involves the final step as a nucleophilic acyl substitution. mdpi.com An N-acyl pyridinium (B92312) salt, formed as an intermediate, undergoes attack by an alkoxide to yield the final ester product. mdpi.com The efficiency of these reactions is often enhanced by bases, which can increase the nucleophilicity of the attacking species or accelerate the formation of key intermediates. mdpi.com

Kinetic Studies and Determination of Rate-Limiting Steps

As identified through DFT calculations, the likely rate-limiting step for Co(III)-catalyzed C-H amidation reactions involving benzamide (B126) substrates is the migratory insertion step. shu.ac.uk This finding from computational analysis provides a clear target for experimental kinetic studies to validate the proposed mechanism. shu.ac.uk

In mechanistically related transformations involving iodo-arene catalysts, such as the oxidation of alcohols, kinetic evidence has supported multi-step reaction mechanisms. For example, in the oxidation of aliphatic alcohols catalyzed by IBX (2-Iodoxybenzoic acid), a two-step mechanism was proposed. This involves a rapid pre-equilibrium step followed by a rate-determining disproportionation step. researchgate.net The structure of the alcohol and the concentration of other species, like water, were found to significantly influence the equilibrium and rate constants. researchgate.net While not directly studying this compound, these findings illustrate the kinetic complexity of reactions involving hypervalent iodine compounds and highlight how different steps in the sequence can be rate-limiting depending on the specific substrates and conditions. researchgate.net

Examination of Steric and Electronic Effects on Reaction Efficiency

The efficiency and selectivity of chemical reactions are profoundly influenced by the steric and electronic properties of the substrates and reagents. In reactions involving this compound and its isomers, these effects are critical.

Electronic Effects: The electronic nature of substituents on the aromatic ring can significantly alter reactivity. The amide functional group is generally considered a deactivating group in electrophilic aromatic substitution reactions. acs.org In metal-catalyzed reactions, the electronic properties of both the benzamide and the catalyst are crucial. For example, in a study on the transamidation of N-activated secondary amides, substrates with electron-donating substituents on the aryl ring of the benzamide readily underwent the reaction in excellent yields. thieme-connect.com Conversely, substrates bearing electron-withdrawing groups can impact reaction rates differently; in palladium-catalyzed carbonylation, the rate of decarbonylation is greater for substrates with electron-withdrawing groups. The table below, derived from a study on related N-activated benzamides, illustrates how different electronic substituents on the aromatic ring affect reaction yields. thieme-connect.com

| Entry | Substituent on Benzamide (Position) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxy (electron-donating) | 3d | Excellent |

| 2 | 4-Methyl (electron-donating) | 3e | Excellent |

| 3 | 4-Bromo (electron-withdrawing) | 3f | Excellent |

| 4 | 2-Iodo (electron-withdrawing) | 3g | Excellent |

Table 1: Effect of electronic substituents on the transamidation of N-activated secondary amides. Data adapted from thieme-connect.com.

Steric Effects: Steric hindrance plays a pivotal role in determining reaction outcomes. In iridium-catalyzed C-H iodination reactions, steric repulsion between a substituent on the aromatic ring (e.g., in the ortho position) and the amide moiety can hinder the formation of the necessary metallacycle intermediate, leading to lower yields or a lack of reactivity. acs.org The size of the N-alkyl group on the amide also matters. While N-isopropylbenzamide can be successfully functionalized, the reaction outcomes can vary compared to other N-substituted benzamides like N-benzylbenzamide or N,N-dimethylbenzamide under the same conditions, suggesting a subtle interplay of steric and coordinating effects. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-Iodo-N-isopropylbenzamide in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for precise assignment of atoms within the molecular framework.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two distinct doublets. The two protons on the iodinated aromatic ring (ortho to the iodine) resonate at approximately 7.78 ppm, while the two protons adjacent to the amide group appear at around 7.48 ppm. shu.ac.uk Both signals exhibit a coupling constant (³JHH) of 8.5 Hz, characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. A broad singlet observed around 5.90 ppm is attributed to the N-H proton of the amide group. shu.ac.uk The isopropyl group gives rise to a multiplet for the methine (CH) proton between 4.23 and 4.32 ppm and a doublet for the six equivalent methyl (CH₃) protons. shu.ac.uk

The ¹³C NMR spectrum further corroborates the structure. Key resonances include the carbonyl carbon of the amide at approximately 166-167 ppm. The carbon atom bonded to the iodine (C-I) is typically found further downfield in the aromatic region, while the other aromatic carbons produce signals in the expected range of 125-145 ppm. The isopropyl group is characterized by signals for the methine carbon and the methyl carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ shu.ac.uk

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| 7.78 | d | 2H | 8.5 | Aromatic H (ortho to -I) |

| 7.48 | d | 2H | 8.5 | Aromatic H (ortho to -C(O)NH) |

| 5.90 | br s | 1H | - | N-H |

| 4.23-4.32 | m | 1H | - | Isopropyl CH |

| 1.27 | d | 6H | 6.5 | Isopropyl CH₃ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of this compound displays several characteristic absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide group gives rise to a strong absorption band in the region of 1630-1650 cm⁻¹. Another key vibrational mode is the N-H bending, which is observed around 1550 cm⁻¹. The presence of the carbon-iodine (C-I) bond is indicated by a stretching vibration at lower frequencies, typically around 500 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.

Table 2: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~1650 | C=O Stretch | Secondary Amide |

| ~1550 | N-H Bend | Secondary Amide |

| ~500 | C-I Stretch | Iodo-aromatic |

Mass Spectrometry Techniques (e.g., HRMS, EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₀H₁₂INO), the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimentally determined value, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. uni-saarland.de The resulting mass spectrum shows a molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would include cleavage of the amide bond, loss of the isopropyl group, and loss of the iodine atom. The most stable fragments will typically produce the most abundant peaks in the spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction analysis reveals the spatial arrangement of atoms within the crystal lattice. This includes the planarity of the benzamide (B126) moiety and the orientation of the isopropyl group relative to the aromatic ring. Furthermore, X-ray crystallography elucidates the supramolecular architecture, detailing the intermolecular interactions that govern the packing of molecules in the crystal. Hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule is a common and significant interaction that can lead to the formation of one-, two-, or three-dimensional networks. These interactions play a crucial role in determining the physical properties of the solid material.

Theoretical and Computational Studies of 4 Iodo N Isopropylbenzamide

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the chemical reactivity of molecules like 4-Iodo-N-isopropylbenzamide. DFT calculations allow for the optimization of molecular geometries, providing insights into bond lengths, bond angles, and dihedral angles in the ground state. For instance, DFT optimizations at the B3LYP/6-31G* level of theory can be used to compare the energy minima between the solid-state and solution geometries of related iodobenzamide compounds.

These computational methods are also instrumental in elucidating reaction mechanisms. In studies of Co(III)-catalyzed C-H amidation reactions involving benzamides, DFT calculations have been employed to investigate the mechanism, revealing that the migratory insertion step is likely the rate-limiting step. shu.ac.uk Furthermore, DFT calculations can shed light on the reactivity of related compounds in oxidation reactions. For example, in situ generated [hydroxy(tosyloxy)iodo]arene isomers have been studied using DFT to provide a rationale for their observed reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov This methodology can be applied to the Papuamide family of marine peptides, which share structural similarities with this compound, to calculate reactivity descriptors and predict molecular active sites. nih.gov These descriptors are derived from the electron density and can help in understanding the nucleophilic and electrophilic nature of different regions within the molecule.

Computational Analysis of Molecular Descriptors and Their Relationship to Chemical Behavior

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules. mi-6.co.jpresearchgate.net These descriptors can be categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors. libretexts.org For this compound, these descriptors can provide valuable insights into its chemical behavior.

Key Molecular Descriptor Categories:

1D Descriptors: Include bulk properties like molecular weight and physicochemical parameters such as logP and polar surface area. libretexts.org

2D Descriptors: Derived from the 2D representation of the molecule and include connectivity indices and structural fragments. libretexts.org

3D Descriptors: Based on the three-dimensional structure of the molecule and include properties like molecular shape and electrostatic descriptors. mi-6.co.jplibretexts.org

Software like DRAGON can calculate a vast number of molecular descriptors, which can then be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a mathematical relationship between the molecular descriptors and the observed biological activity or chemical property. mi-6.co.jp For example, QSAR models have been developed for N4-alkyl-N4-aryl-4-aminopyrazolopyrimidine molecules to explain their inhibitory activities against certain kinases, accounting for a significant percentage of the variance in the observed activities. grafiati.com

The application of molecular descriptors extends to understanding the reactivity of similar compounds. For instance, DFT calculations on N,N-dimethylanilines revealed that the steric bulk of the methyl groups can force the N-substituent to twist out of the plane of the aromatic ring, disrupting conjugation and deactivating the ring toward electrophilic aromatic substitution. researchgate.net This highlights how molecular structure, captured by descriptors, directly influences chemical reactivity.

Modeling and Simulation of Intermolecular Interactions, Including Hydrogen-Bonding Networks

The intermolecular interactions of this compound, particularly hydrogen bonding, play a crucial role in its solid-state structure and its interactions with biological targets. Computational methods such as Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) are employed to investigate the properties of hydrogen bonds. mdpi.com These methods allow for the study of the dynamics of hydrogen bridges and can reveal phenomena such as proton transfer. mdpi.com

In the crystal structure of related benzamides, intermolecular N-H···O hydrogen bonds are often observed, leading to the formation of specific motifs like dimers. The study of intermolecular interactions in similar structures, such as Schiff bases of sulfonamides, reveals a cooperative effect of strong and weak hydrogen bonds, C-H···π, and π···π stacking interactions. conicet.gov.ar Lattice energy calculations for these compounds indicate that dispersion is the major stabilizing contribution, with the coulombic term also playing a significant role. conicet.gov.ar

The analysis of Hirshfeld surfaces and 2D-fingerprint plots provides a visual representation of different intermolecular contacts and their relative contributions to the total surface area. conicet.gov.ar This technique allows for the quantification of various types of interactions within the crystal packing. Furthermore, the analysis of the electrostatic potential (ESP) map can provide evidence for the dominant electrostatic nature of interactions like N-H···N and N-H···O hydrogen bonds. conicet.gov.ar

The ability of this compound to form hydrogen bonds is critical for its potential biological activity. For instance, iodobenzamides can form hydrogen bonds and π-stacking interactions with nucleic acids and proteins, which may lead to alterations in gene expression or enzyme activity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure of this compound and its flexibility. The potential energy surface (PES) provides a comprehensive description of the energy of a molecule as a function of its geometry. libretexts.orgumn.edu It is a multidimensional surface where minima correspond to stable conformations and saddle points represent transition states between conformations. libretexts.orgumn.edu

The PES can be used to theoretically explore the properties of a molecule, such as finding its minimum energy shape. libretexts.org For a molecule like this compound, the PES would have 3N-6 dimensions, where N is the number of atoms. umn.edu Due to the complexity of visualizing such a high-dimensional surface, scientists often analyze one- or two-dimensional slices of the PES, which represent changes in specific dihedral angles or bond lengths. umn.edu

Computational methods can be used to map the PES. For example, a full six-dimensional Born-Oppenheimer singlet potential-energy surface was constructed for the reaction of CaF + CaF using multireference configuration-interaction electronic structure calculations. aps.org For open-shell systems, methods like the Lagrange-based Grassmann interpolation (G-Int) have been developed to construct spin contamination-free potential energy surfaces. rsc.org

Chemical Reactivity and Functional Group Transformations of 4 Iodo N Isopropylbenzamide

Reactivity of the Amide Moiety: Oxidation, Reduction, and Substitution Reactions

The N-isopropylbenzamide portion of the molecule possesses reactivity characteristic of secondary amides. These reactions, which include oxidation, reduction, and substitution (hydrolysis), transform the core structure of the molecule.

Oxidation and Reduction: The amide functional group is generally stable to oxidation. However, under specific catalytic conditions, related benzamides can participate in oxidative reactions. More commonly, the amide can be subjected to reduction. Powerful reducing agents like lithium aluminum hydride can reduce the amide carbonyl group to a methylene (B1212753) group, yielding the corresponding secondary amine, 4-iodobenzyl(isopropyl)amine.

Substitution and Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions. This reaction breaks the amide linkage to produce 4-iodobenzoic acid and isopropylamine (B41738). This process is a fundamental substitution reaction at the acyl carbon. Additionally, transamidation reactions can replace the isopropylamine moiety with a different amine, offering a route to other N-substituted 4-iodobenzamides.

Table 1: Representative Reactions of the Amide Moiety

| Reaction Type | Reagents and Conditions | Product(s) |

|---|

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water | 4-Iodobenzyl(isopropyl)amine | | Hydrolysis (Acidic) | Hydrochloric Acid (HCl), Water, Heat | 4-Iodobenzoic acid, Isopropylammonium chloride | | Hydrolysis (Basic) | Sodium Hydroxide (NaOH), Water, Heat | Sodium 4-iodobenzoate, Isopropylamine |

Transformations of the Aryl Halide Functionality: Exploration of Carbon-Iodine Bond Chemistry

The carbon-iodine (C-I) bond in 4-Iodo-N-isopropylbenzamide is a key site for synthetic transformations. Aryl iodides are highly valued in organic chemistry due to their reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among aryl halides (I > Br > Cl > F) for oxidative addition to a metal center, a crucial step in many catalytic cycles.

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzamide (B126) ring. While specific studies detailing an extensive range of coupling reactions on this compound are not prevalent, the established reactivity of aryl iodides provides a clear indication of its synthetic potential. Such transformations include well-known reactions like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could yield a biaryl structure, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent.

Table 2: Potential Cross-Coupling Reactions at the Carbon-Iodine Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl- or Vinyl-boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |

| Ullmann Condensation | Alcohol, Amine, or Thiol | Cu catalyst, Base | C-O, C-N, or C-S |

Derivatization at the Aromatic Ring for Novel Architectures

Beyond the reactivity of the iodo-group, the aromatic ring of this compound can be functionalized through C-H activation. The N-isopropylamide group serves as a powerful directing group, guiding metallation and subsequent functionalization to the ortho positions (positions 3 and 5). shu.ac.ukacs.org This strategy provides a regioselective method for introducing new substituents onto the benzene (B151609) ring, creating more complex molecular architectures.

Transition-metal catalysis, employing metals such as cobalt, iridium, or palladium, can facilitate the cleavage of the C-H bonds at the positions adjacent to the amide-substituted carbon. shu.ac.ukacs.org For example, iridium-catalyzed C-H iodination can introduce a second iodine atom at an ortho position. acs.org Similarly, cobalt-catalyzed C-H amidation can install an additional nitrogen-based functional group. shu.ac.uk Another approach involves directed ortho-metalation, where a strong base generates an organometallic intermediate that can be trapped by various electrophiles (e.g., iodine, alkyl halides), introducing a range of functional groups. acs.org These methods are instrumental for building complex molecules from a relatively simple starting material.

Table 3: Examples of Directed C-H Functionalization

| Reaction Type | Catalyst/Reagent System | Position Functionalized | Introduced Group | Reference |

|---|---|---|---|---|

| C-H Iodination | [Cp*Ir(H₂O)₃]SO₄, NIS, TFA | ortho (to amide) | Iodo (-I) | acs.org |

| C-H Amidation | [Cp*Co(CO)I₂], AgSbF₆, Dioxazolone | ortho (to amide) | Amido (-NHCOR) | shu.ac.uk |

| Directed ortho-Metalation | s-BuLi/TMEDA then Electrophile (e.g., I₂) | ortho (to amide) | Electrophile dependent (e.g., -I) | acs.org |

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Nitrogen-Containing Heterocyclic Systems

The dual functionality of 4-Iodo-N-isopropylbenzamide makes it an excellent starting material for the synthesis of diverse nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds. shu.ac.uk The presence of the aryl iodide allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, while the amide moiety can participate in or direct cyclization reactions.

Recent research has highlighted the use of N-substituted benzamides in cobalt(III)-catalyzed C-H amidation reactions to form valuable nitrogen heterocycles. shu.ac.uk For instance, these protocols can be employed to create 1,2,3-benzotriazin-4(3H)-ones. shu.ac.uk The amide group in this compound can act as an internal nitrogen source in such transition metal-catalyzed C-H functionalization/cyclization sequences.

Furthermore, the aryl iodide is a key functional group for engaging in a variety of powerful C-C and C-N bond-forming reactions. These include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce new aryl or vinyl groups. commonorganicchemistry.comnih.gov

Sonogashira Coupling: Forming C(sp²)-C(sp) bonds by coupling with terminal alkynes. researchgate.netlibretexts.orgwikipedia.org This is a fundamental step in the synthesis of aryl alkynes and conjugated enynes. libretexts.orggold-chemistry.org

Heck Coupling: Creating substituted alkenes by reacting with olefins. nih.gov

Buchwald-Hartwig Amination: Forming C-N bonds by coupling with amines, a cornerstone method for synthesizing arylamines. researchgate.netorganic-chemistry.org

These reactions transform the simple benzamide (B126) scaffold into elaborate structures, which can then undergo further cyclization to yield complex heterocyclic systems. The reactivity of the aryl iodide generally follows the order I > Br > Cl, making this compound a highly reactive and desirable substrate for these transformations. wikipedia.org

Table 1: Key Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

| Coupling Reaction | Reactant Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(0) catalyst, Ligand, Base |

Role in the Synthesis of Polysubstituted Pyrimidines

Polysubstituted pyrimidines are a critical class of heterocycles found in numerous pharmaceuticals and natural products. thieme-connect.comgoogle.comgoogle.com Innovative synthetic methods are continuously sought to access these structures efficiently. One such approach involves a three-component reaction merging an alkyne and two secondary amides under electrophilic activation. thieme-connect.com

In the development of a metal-free synthesis of polysubstituted pyrimidines, secondary amides like N-isopropylbenzamide were investigated for their ability to participate in a sequence involving electrophilic activation by triflic anhydride. thieme-connect.com The proposed mechanism involves the formation of a nitrilium ion from the amide, which then reacts with an alkyne. A subsequent reaction with a second equivalent of the nitrilium ion or its nitrile precursor leads to the pyrimidine (B1678525) ring. thieme-connect.com While N-cyclopentylbenzamide proved to be a more effective reactant in this specific transformation, the study demonstrated that N-alkylbenzamides are viable components for constructing the pyrimidine core. The choice of the N-substituent on the benzamide was found to influence the reaction yield significantly. thieme-connect.com

Integration into Directed ortho-Metalation (DoM) Chemistry

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi or sec-BuLi). wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate the proton at the adjacent ortho position, creating a stabilized aryllithium intermediate that can then be quenched with an electrophile. baranlab.orgorganic-chemistry.org

The N-isopropylamide group in this compound is classified as a strong DMG. wikipedia.orgorganic-chemistry.org The lone pair of electrons on the amide oxygen or nitrogen can chelate the lithium cation, directing deprotonation exclusively to one of the two ortho positions (C3 or C5). This provides a highly regioselective alternative to classical electrophilic aromatic substitution, which would typically yield a mixture of products. wikipedia.org

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

| Strength | DMG Examples |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -S-Ph |

| Source: Adapted from literature on Directed ortho-Metalation. organic-chemistry.org |

The DoM reaction on this compound would proceed as follows:

Coordination of the organolithium reagent to the amide group.

Regioselective deprotonation at the C3 position (ortho to the amide).

Introduction of an electrophile (E+) at the C3 position to yield a 1,3,4-trisubstituted benzene (B151609) derivative.

This strategy allows for the precise installation of a functional group adjacent to the amide, a transformation that is difficult to achieve by other means. The resulting polysubstituted aromatic ring is a valuable precursor for more complex targets.

Precursor Chemistry for the Development of New Organic Reagents and Ligands

The inherent reactivity of this compound positions it as a valuable starting point for creating novel reagents and ligands for organic synthesis. The aryl iodide functionality is the primary handle for modification.

Through palladium-catalyzed cross-coupling reactions, functional groups capable of acting as ligands for transition metals can be introduced at the C4 position. For example, a Suzuki coupling could introduce a pyridine (B92270) ring, or a Buchwald-Hartwig amination could install a diphenylphosphine (B32561) group via an appropriate aminophosphine, leading to the synthesis of new P,N-type ligands. The N-isopropylamide group can provide steric bulk and influence the electronic properties of the resulting ligand.

Additionally, iodobenzamides can serve as precursors to hypervalent iodine reagents. mdpi.com For example, 2-iodobenzamides can be oxidized to form benziodazolones, which are nitrogen analogs of the well-known benziodoxolones. mdpi.com These hypervalent iodine compounds are versatile reagents used in various oxidative transformations. mdpi.comresearchgate.net By analogy, this compound could potentially be a precursor for new types of hypervalent iodine(III) reagents, where the N-isopropyl group could modulate the reagent's reactivity and solubility.

Role in Catalysis Research

Catalytic Applications of Iodobenzamide Derivatives (e.g., 2-Iodo-N-isopropyl-5-methoxybenzamide)

Iodobenzamide derivatives have demonstrated significant potential as catalysts, primarily in oxidation reactions. A notable example is 2-Iodo-N-isopropyl-5-methoxybenzamide , which has been identified as a highly reactive and environmentally friendly catalyst for the oxidation of alcohols. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov Research has shown that several N-isopropyliodobenzamides can effectively catalyze the oxidation of benzhydrol to benzophenone (B1666685) at room temperature, using Oxone® as a co-oxidant. nih.govbeilstein-journals.org

A study on the influence of substituents on the benzene (B151609) ring of N-isopropyl-2-iodobenzamide revealed a clear trend in reactivity. The catalytic activity increased in the following order of the substituent at the 5-position: NO₂ < CO₂Me < OAc < Cl < H < Me < OMe. nih.govbeilstein-journals.org This highlights the superior performance of the 5-methoxy derivative. The high reactivity of 2-Iodo-N-isopropyl-5-methoxybenzamide at room temperature is attributed to the swift generation of a pentavalent iodine species from the trivalent form during the reaction. nih.govbeilstein-journals.orgnsf.gov This catalytic system has been successfully employed for the oxidation of a variety of benzylic and aliphatic alcohols, yielding the corresponding carbonyl compounds in moderate to excellent yields. nih.govbeilstein-journals.orgnih.gov

The development of such catalysts aligns with the principles of green chemistry by offering an alternative to heavy metal-based oxidants, which are often toxic and produce hazardous waste. nih.govbeilstein-journals.org The use of a catalytic amount of the iodobenzamide derivative in conjunction with a co-oxidant like Oxone® minimizes waste, as the iodine compound is regenerated and participates in multiple catalytic cycles. nih.govbeilstein-journals.orgresearchgate.net

| Catalyst | Substrate | Product | Key Features |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | Alcohols (benzylic and aliphatic) | Carbonyl compounds (aldehydes and ketones) | Highly reactive at room temperature, environmentally benign, operates via a hypervalent iodine(V) species. nih.govbeilstein-journals.orgnsf.gov |

| 2-Iodobenzamide (B1293540) (IBamide) | Alcohols | Carbonyl compounds and Carboxylic acids | Effective at room temperature with Oxone® as a co-oxidant; primary alcohols are oxidized to carboxylic acids. researchgate.netjst.go.jp |

| 8-Iodoisoquinolinones (IB-lactam) | Alcohols | Carbonyl compounds | Conformationally rigid lactam structure enhances reactivity compared to acyclic 2-iodobenzamides. jst.go.jp |

Mechanisms of Hypervalent Iodine Catalysis and In Situ Catalyst Generation

The catalytic activity of iodobenzamide derivatives is rooted in the chemistry of hypervalent iodine. nih.govbeilstein-journals.orgresearchgate.net These compounds act as pre-catalysts that are oxidized in situ to the active hypervalent iodine species. researchgate.netsioc-journal.cnacsgcipr.org The most common terminal oxidant used for this purpose is Oxone® (2KHSO₅·KHSO₄·K₂SO₄). nih.govbeilstein-journals.orgacsgcipr.org

The general mechanism involves the oxidation of the monovalent iodoarene (ArI) to a trivalent iodine(III) species, and subsequently to a pentavalent iodine(V) species. nih.govbeilstein-journals.orgjst.go.jp This highly oxidized iodine center is the active oxidant that facilitates the transformation of the substrate, for example, the oxidation of an alcohol. nsf.govacsgcipr.org After the oxidation step, the iodine is reduced back to a lower oxidation state and is then re-oxidized by the terminal oxidant to re-enter the catalytic cycle. jst.go.jpacsgcipr.org

Investigation of Catalyst Recovery and Reusability in Sustainable Chemical Processes

A key aspect of sustainable chemistry is the ability to recover and reuse catalysts, which minimizes waste and reduces costs. The investigation into the recovery and reusability of iodobenzamide-based catalysts is an active area of research aimed at enhancing their environmental and economic viability. ajgreenchem.comnumberanalytics.comnumberanalytics.comsustainability-directory.com

Strategies to improve catalyst reusability often involve heterogenization, where the homogeneous catalyst is immobilized on a solid support. numberanalytics.com This facilitates easy separation of the catalyst from the reaction mixture, typically by simple filtration. ajgreenchem.comnumberanalytics.com For example, researchers have explored immobilizing iodoarene catalysts on materials like magnetite (Fe₃O₄) or developing porous organic polymers (POPs) with built-in o-iodobenzoic acid moieties. researchgate.netnih.gov These heterogeneous catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of activity. ajgreenchem.comnih.gov

The development of recyclable nanocatalysts is another promising avenue. ajgreenchem.com Nanocatalysts offer high surface area and can be designed for easy recovery, for instance, through magnetic separation if they are coated on magnetic nanoparticles. While specific studies on the recovery and reuse of "4-Iodo-N-isopropylbenzamide" itself are not extensively detailed in the provided context, the principles applied to similar iodobenzamide and iodoarene catalysts are directly relevant. The goal is to create robust catalytic systems that maintain high activity over numerous cycles, contributing to more sustainable and efficient chemical manufacturing processes. numberanalytics.comnumberanalytics.com

Exploration of New Catalytic Systems Incorporating Iodobenzamide Scaffolds

The versatility of the iodobenzamide scaffold provides a platform for the design and exploration of new catalytic systems with tailored properties and applications. Research in this area focuses on modifying the core structure to enhance catalytic activity, selectivity, and stability, or to enable novel transformations.

One direction of exploration is the synthesis of conformationally rigid iodobenzamide derivatives. For example, lactam-type 2-iodobenzamide catalysts like 8-iodoisoquinolinones have been developed. jst.go.jp These catalysts, featuring a rigid bicyclic structure, have shown higher reactivity in alcohol oxidation compared to their more flexible, acyclic counterparts. jst.go.jp This enhanced reactivity is thought to stem from a more efficient intramolecular interaction between the iodine atom and the amide oxygen, which facilitates the formation of the active hypervalent iodine species. jst.go.jp

Furthermore, the iodobenzamide framework can be incorporated into more complex molecular architectures to create multifunctional catalysts. This could involve integrating the iodobenzamide moiety with other catalytic groups or embedding it within larger structures like metal-organic frameworks (MOFs) or porous organic polymers (POPs). nih.govaaqr.org Such systems could offer synergistic effects, leading to enhanced catalytic performance or enabling tandem reaction sequences. The development of novel catalytic systems based on earth-abundant metals is also a key area of research in sustainable chemistry. thieme-connect.commdpi.com The principles of catalyst design, including the use of directing groups and the activation of C-N or C-O bonds, are being applied to create new synthetic methodologies. acs.orgmdpi.com While not directly involving this compound, these advanced catalytic concepts provide a roadmap for how the iodobenzamide scaffold could be utilized in the future to develop next-generation catalysts for a wide range of organic transformations. acs.orgrsc.org

Supramolecular and Solid State Aspects

Crystal Engineering Principles Applied to Iodobenzamides

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com The primary strategy involves the use of "supramolecular synthons," which are robust and predictable non-covalent interaction motifs that reliably guide molecules into desired arrangements. mdpi.comcore.ac.uk For iodobenzamides, two principal types of synthons are paramount: hydrogen bonds and halogen bonds.

The amide functional group is a powerful hydrogen-bonding unit, capable of forming strong and directional N-H···O interactions. These interactions typically lead to the formation of well-defined one-dimensional chains or cyclic dimers. scispace.com This inherent tendency makes the amide group a reliable building block for constructing extended networks.

The presence of an iodine atom introduces the capacity for halogen bonding. The iodine atom possesses an electron-deficient region on its outermost surface (a σ-hole), which can act as a Lewis acid and form attractive, directional interactions with Lewis bases such as oxygen, nitrogen, or π-systems. core.ac.ukscispace.com In the context of iodobenzamides, key halogen-bonding synthons include C-I···O (carbonyl), C-I···N, and C-I···π interactions. The combination of strong, structure-directing hydrogen bonds from the amide group and weaker, but highly directional, halogen bonds from the iodo-substituent allows for the programmed assembly of molecules into complex and predictable one-, two-, or three-dimensional architectures. scispace.com

Analysis of Hydrogen-Bonding Motifs and Their Influence on Crystal Packing

The dominant intermolecular interaction in the crystal structures of N-substituted benzamides is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor (N-H···O). This interaction is highly reliable and typically results in one of two primary motifs: a catemeric chain or a cyclic dimer.

| Interaction | Description | Typical Geometry (D···A distance) |

| N-H···O Hydrogen Bond | Links amide groups to form primary structural motifs. | ~2.8 - 3.1 Å |

| C-I···O Halogen Bond | A secondary interaction linking the iodine atom to a carbonyl oxygen of a neighboring molecule. | ~3.0 - 3.5 Å |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules, influencing sheet or columnar structures. | ~3.3 - 3.8 Å (Interplanar distance) |

This table presents typical interaction geometries observed in related benzamide (B126) and iodinated aromatic structures.

Polymorphism Studies and Structure-Property Relationships in the Solid State

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Each polymorph, having a different arrangement and/or conformation of molecules in the crystal lattice, is a distinct solid phase with unique physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies for 4-Iodo-N-isopropylbenzamide are available in the surveyed literature, the phenomenon is well-documented in related iodo-aromatic compounds.

For example, 4-iodo-4'-nitrobiphenyl is known to exhibit at least three polymorphic forms, with different crystal packing arrangements being accessible through different crystallization methods like solution growth or sublimation. core.ac.uk The driving forces for this polymorphism are the subtle competitions between various intermolecular interactions, including I···O halogen bonds and π-π stacking. Different conditions can favor one packing arrangement over another, leading to the isolation of different crystalline forms.

It is plausible that this compound could also exhibit polymorphism. Variations in crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different arrangements of the hydrogen-bonded chains and different halogen-bonding networks, resulting in distinct polymorphs with different physicochemical properties. The study of polymorphism is critical in fields like pharmaceuticals and materials science, where the solid-state form of a compound can directly impact its performance and stability.

Design and Synthesis of Self-Assembled Structures

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. nih.gov The design and synthesis of self-assembled structures using this compound would leverage the hierarchical nature of its intermolecular interactions.

The design process begins at the molecular level with the synthesis of the target compound, which can be prepared via standard methods such as the acylation of isopropylamine (B41738) with 4-iodobenzoyl chloride. shu.ac.uk The key to designing self-assembled structures lies in controlling the interplay of the available synthons.

Primary Structure (1D Assembly): The strong and predictable N-H···O hydrogen bond is the primary tool, reliably assembling the molecules into one-dimensional chains. nih.gov

Secondary and Tertiary Structure (2D/3D Assembly): The weaker, more directional C-I···O or C-I···π halogen bonds, along with π-π stacking interactions, are then used to organize these 1D chains into higher-order structures, such as sheets or three-dimensional networks. scispace.com

Conclusion and Future Research Directions

Synthesis and Reaction Paradigms

The preparation of 4-Iodo-N-isopropylbenzamide is straightforward and can be achieved through established synthetic protocols. A common and efficient method involves the reaction of 4-iodobenzoyl chloride with isopropylamine (B41738). mdpi.comshu.ac.uk This amidation reaction typically proceeds with high yields. For instance, one documented synthesis starting from 4-iodobenzoyl chloride reported an 88% yield of the final product. shu.ac.uk An alternative two-step approach begins with 4-iodobenzoic acid, which is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by the reaction with isopropylamine. researchgate.net

The true synthetic value of this compound lies in the reactivity of its carbon-iodine (C-I) bond and the directing capability of its amide group. The C-I bond is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, making the compound an excellent scaffold for molecular elaboration. eie.grmdpi.comsioc-journal.cnrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzene (B151609) ring.

Furthermore, the amide functional group can act as a directing group in C-H activation reactions, facilitating functionalization at the ortho position (C2 and C6) of the benzene ring. nih.gov Research on analogous benzamides has shown that cobalt-catalyzed C-H amidation can be used to construct nitrogen-containing heterocycles, which are prevalent in biologically active compounds. shu.ac.uk The compound can also serve as a substrate in iridium-catalyzed C-H iodination, a process that can introduce additional reactive sites. acs.org

Another significant reaction paradigm involves hypervalent iodine chemistry. While not yet extensively documented for the 4-iodo isomer specifically, related isomers like 2-iodo-N-isopropylbenzamide have been successfully employed as catalysts in oxidation reactions, such as the conversion of alcohols to carbonyl compounds and the oxidative cleavage of certain cyclic ethers. nii.ac.jpbeilstein-journals.orgd-nb.infojst.go.jpresearchgate.netresearchgate.net This suggests that this compound could be a precursor to a recyclable and environmentally benign catalytic system when used with a co-oxidant like Oxone®. beilstein-journals.orgresearchgate.net

Table 1: Key Reaction Paradigms for this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Cross-Coupling | The C-I bond is replaced via catalysis (e.g., Pd, Cu) to form new C-C or C-heteroatom bonds. | Biaryls, alkynylated arenes, aminated arenes. |

| C-H Activation | The amide group directs a metal catalyst to functionalize the C-H bonds ortho to the amide. | Di-substituted benzamides, heterocyclic compounds. shu.ac.uknih.gov |

| Hypervalent Iodine Chemistry | The iodine atom is oxidized to a higher valence state (III or V) to act as a catalyst for oxidation reactions. | Precursor to catalytic species for alcohol oxidation. jst.go.jpacs.org |

Outlook for Advanced Applications in Chemical Sciences

The unique bifunctional nature of this compound—possessing both a reactive C-I bond and a stable amide moiety—positions it as a valuable component for future advancements in several areas of chemical science.

Its primary role is as a foundational building block in synthetic chemistry. The ability to participate in a wide array of cross-coupling reactions allows for the systematic and predictable construction of complex molecular architectures. mdpi.com This makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening in drug discovery and materials science.

There is significant potential for this compound to serve as a precursor for new organocatalysts. Drawing parallels from its 2-iodo isomer, which catalyzes oxidation reactions, the 4-iodo variant could be developed into a highly effective and recyclable catalyst. nii.ac.jpbeilstein-journals.orgresearchgate.net The electronic effects of the para-iodo substitution could modulate catalytic activity, potentially leading to catalysts with unique selectivity for specific substrates. researchgate.net

In materials science, iodinated aromatic compounds are precursors for functional materials used in organic electronics. dcu.iesmolecule.com Derivatives of this compound could be explored for the synthesis of novel polymers or small molecules for applications in Organic Light-Emitting Diodes (OLEDs). acs.orgmanac-inc.co.jpnih.govgoogle.com The introduction of different functional groups via cross-coupling could be used to fine-tune the electronic and photophysical properties, such as thermal stability and charge transport capabilities, which are critical for device performance. dcu.ie

Table 2: Potential Advanced Applications

| Field | Application | Rationale |

|---|---|---|

| Synthetic Chemistry | Versatile building block | C-I bond allows for diverse functionalization via cross-coupling. mdpi.com |

| Catalysis | Precursor to oxidation catalysts | Isomers show catalytic activity in hypervalent iodine chemistry. beilstein-journals.orgd-nb.inforesearchgate.net |

| Materials Science | Precursor to OLED materials | Iodinated aromatics are used to synthesize materials for organic electronics. acs.orgmanac-inc.co.jpnih.gov |

Interdisciplinary Research Opportunities with this compound Derivatives

The true potential of this compound is most apparent when considering the interdisciplinary research opportunities that arise from its derivatives. By modifying its core structure, researchers can create novel molecules with tailored properties for specific applications in medicine, agriculture, and advanced materials.

In medicinal chemistry , benzamide (B126) derivatives are recognized as important pharmacophores. The C-I bond of this compound provides a synthetic handle to attach various chemical fragments, enabling the generation of extensive libraries of new chemical entities. These libraries can be screened for biological activity against a range of therapeutic targets, potentially leading to new treatments for cancer, inflammation, or infectious diseases.

In agrochemical science , related benzamide structures have been investigated for their herbicidal properties. For example, 2-Amino-N-isopropylbenzamide is a known metabolite of the herbicide Bentazon. americanchemicalsuppliers.comsmolecule.comherts.ac.uk This suggests that derivatives of this compound could be synthesized and evaluated for their potential as new, selective herbicides. The diverse substituents that can be introduced via cross-coupling reactions could lead to compounds with improved efficacy and environmental profiles. organic-chemistry.org

Collaborations with materials scientists and engineers could lead to the development of sophisticated functional materials. The structural rigidity of the benzamide core, combined with the electronic properties that can be engineered through derivatization, makes these compounds promising candidates for organic semiconductors, liquid crystals, or high-performance polymers like aramids. dcu.ieevitachem.com For example, modifying the structure could yield materials with specific charge-transport properties for use in transistors or photovoltaic cells.

Table 3: Interdisciplinary Research Opportunities

| Interdisciplinary Field | Research Focus | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Synthesis of compound libraries for drug screening. | Discovery of new therapeutic agents. |

| Agrochemistry | Development of novel herbicides. | Creation of more effective and selective crop protection agents. smolecule.com |

| Materials Science | Creation of functional polymers and organic electronics. | Development of new materials for advanced technologies like OLEDs and sensors. dcu.ienih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-N-isopropylbenzamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-iodobenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to amine), maintaining low temperatures (0–5°C) during activation, and using catalysts like DMAP (0.1 equiv) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight ([M+H]+ ion) and detect impurities.

- NMR (¹H/¹³C) : Verify substituent positions (e.g., singlet for aromatic protons adjacent to iodine, δ 7.5–8.0 ppm) and isopropyl group integration (δ 1.2–1.4 ppm for CH3).

- Elemental Analysis : Validate C, H, N, and I percentages (±0.3% theoretical).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) .

Q. What are the primary stability considerations for storing this compound?

- Methodology : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation products via TLC or HPLC. Avoid aqueous buffers in stock solutions; use DMSO or dry DMF for solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology : Cross-validate findings using orthogonal assays. For example:

- If a kinase inhibition assay (e.g., fluorescence polarization) conflicts with cellular viability data (MTT assay), perform in silico docking studies to assess binding affinity to the target kinase (e.g., using AutoDock Vina) .

- Control for off-target effects via siRNA knockdown of the putative target .

- Document batch-to-batch variability in compound purity (e.g., trace metal contaminants affecting enzymatic assays) .

Q. What strategies are effective in designing SAR (Structure-Activity Relationship) studies for this compound derivatives?

- Methodology :

- Core Modifications : Replace iodine with other halogens (Br, Cl) or electron-withdrawing groups (NO2, CF3) to study electronic effects.

- Isosteric Replacements : Substitute the isopropyl group with cyclopropyl or tert-butyl to probe steric tolerance.

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent positions with activity . Validate predictions via synthesis and testing in dose-response assays (IC50 determination) .

Q. How should researchers address low reproducibility in pharmacological assays involving this compound?

- Methodology :

- Standardize assay protocols (e.g., cell passage number, serum lot, incubation time).

- Include internal controls (e.g., a reference inhibitor with known EC50).

- Use high-content imaging to confirm target engagement (e.g., subcellular localization changes) .

- Report detailed synthetic and analytical data (e.g., NMR shifts, HPLC traces) to enable replication .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data from this compound toxicity studies?

- Methodology :

- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism or R).

- Calculate EC50/LC50 with 95% confidence intervals.

- Assess assay robustness via Z’-factor (>0.5 indicates high reproducibility) .

- For outliers, apply Grubbs’ test (α=0.05) and repeat experiments in triplicate .

Q. How can computational modeling enhance the design of this compound-based probes for receptor studies?

- Methodology :

- Perform molecular dynamics simulations (GROMACS/AMBER) to predict binding modes and residence times.

- Use free-energy perturbation (FEP) to estimate ΔΔG for ligand-receptor interactions .

- Validate models with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Ethical and Compliance Considerations

Q. What documentation standards are critical for publishing this compound research in compliance with ICH guidelines?

- Methodology :

- Include detailed synthetic protocols (reagents, catalysts, reaction conditions).

- Provide raw spectral data (NMR, MS) in supplementary materials.

- Disclose purity thresholds (>95% for biological assays) and stability profiles .

- For preclinical studies, follow ARRIVE 2.0 guidelines for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.